![molecular formula C23H23NO4 B2528422 Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate CAS No. 250213-65-1](/img/structure/B2528422.png)
Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate
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Description
The compound of interest, Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate, is a complex organic molecule that appears to be related to various synthesized esters and derivatives of 3-oxobutanoates. These compounds are often synthesized through Knoevenagel condensation reactions and have been studied for their potential applications in medicinal chemistry, including antimicrobial and antioxidant activities.
Synthesis Analysis
The synthesis of related compounds typically involves the Knoevenagel condensation reaction, which is a method used to form carbon-carbon double bonds. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate were all synthesized using this reaction with different benzaldehydes and ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions . This suggests that the compound of interest could potentially be synthesized using a similar approach, possibly involving a substituted benzaldehyde and ethyl acetoacetate.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are often confirmed by spectral studies, including 1H NMR and mass spectrometry, and further validated by X-ray diffraction studies. For example, the crystal structures of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate were determined to crystallize in the monoclinic crystal system and adopt a Z conformation about the C=C bond . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions with biological targets.
Chemical Reactions Analysis
The related compounds synthesized through Knoevenagel condensation reactions have been evaluated for their reactivity in various chemical contexts. For instance, the double alkylation of ethyl 4-(het)aryl-3-oxobutanoates has been reported to provide access to cyclopentenones substituted with a 2-oxoethyl group at the 5-position, which can serve as valuable synthons for further heterocyclization . Additionally, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been used in the Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization . These reactions highlight the versatility of 3-oxobutanoate derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of various functional groups, such as ester, cyano, and oxo groups, can affect properties like solubility, boiling point, and reactivity. The antimicrobial and antioxidant activities of these compounds suggest potential applications in pharmaceuticals, which would be determined by their ability to interact with biological molecules . The crystallographic data provide insights into the stability and conformation of these molecules, which are important for their chemical behavior and potential as drug candidates.
Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate and its derivatives have been synthesized and structurally analyzed in various studies. For instance, Kariyappa et al. (2016) explored the synthesis of a similar compound, Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, through Knoevenagel condensation, providing insights into its molecular structure via NMR, Mass spectra, and X-ray diffraction studies (Kariyappa et al., 2016). Similarly, Kumar et al. (2016) synthesized Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and analyzed its crystal and molecular structure, highlighting the Z conformation about the C=C bond (Kumar et al., 2016).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of these compounds are of significant interest. Kumar et al. (2016) evaluated Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate for its antimicrobial and antioxidant susceptibilities, indicating potential applications in these areas (Kumar et al., 2016). Additionally, Stanchev et al. (2009) investigated the antioxidant properties of similar derivatives, providing insights into their potential therapeutic applications (Stanchev et al., 2009).
Application in Organic Synthesis
These compounds also play a role in organic synthesis. Lvov et al. (2019) demonstrated their use in Borsche’s cyclopentenone synthesis, highlighting their potential as valuable synthons for heterocyclization (Lvov et al., 2019). Additionally, Boominathan et al. (2011) utilized these derivatives in a one-pot multicomponent synthesis of 4H-chromene derivatives, showcasing their application in the creation of medicinally promising compounds (Boominathan et al., 2011).
properties
IUPAC Name |
ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-4-28-22(27)23(15-24,13-20(25)18-9-5-16(2)6-10-18)14-21(26)19-11-7-17(3)8-12-19/h5-12H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSXGIIMASKGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=C(C=C1)C)(CC(=O)C2=CC=C(C=C2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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